molecular formula C12H20Cl2N4 B2608286 (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride CAS No. 1240528-75-9

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride

Cat. No.: B2608286
CAS No.: 1240528-75-9
M. Wt: 291.22
InChI Key: ILCCRHMASSAVLD-UHFFFAOYSA-N
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Description

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N4. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities. This compound is primarily used in pharmaceutical research and development due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride typically involves the reaction of 2-methylbutylamine with a triazolopyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit or activate signaling pathways, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridine-3-amine
  • 1,2,4-Triazolo[1,5-a]pyridine
  • 1,2,3-Triazolo[4,5-b]pyridine

Uniqueness

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is unique due to its specific structural features and the presence of the 2-methylbutyl group, which may confer distinct biological activities compared to other triazolopyridine derivatives. Its unique properties make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c1-3-10(2)8-13-9-12-15-14-11-6-4-5-7-16(11)12;;/h4-7,10,13H,3,8-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCRHMASSAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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